molecular formula C6H7ClN2O B1499519 2-(5-Chloropyrimidin-2-YL)ethanol

2-(5-Chloropyrimidin-2-YL)ethanol

Cat. No.: B1499519
M. Wt: 158.58 g/mol
InChI Key: SJBCVJFBGYSLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyrimidin-2-YL)ethanol is a pyrimidine derivative characterized by a hydroxyl-bearing ethyl group (-CH2CH2OH) attached to the 2-position of a 5-chloropyrimidine ring. Its structure combines the electron-withdrawing chlorine atom at the pyrimidine 5-position with a polar ethanol group, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)ethanol

InChI

InChI=1S/C6H7ClN2O/c7-5-3-8-6(1-2-10)9-4-5/h3-4,10H,1-2H2

InChI Key

SJBCVJFBGYSLFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Comparison with (5-Chloropyrimidin-2-yl)methanol (CAS: 944902-98-1): This methanol derivative shares the 5-chloropyrimidine core but differs in the substituent length (methyl vs. ethyl group). The shorter methyl chain reduces steric hindrance, enhancing its utility in coupling reactions (e.g., with trifluoroborate salts to form potassium (5-chloropyrimidin-2-yl)trifluoroborate, as in ). In contrast, the ethyl group in 2-(5-Chloropyrimidin-2-YL)ethanol may improve solubility in polar solvents due to increased hydrogen-bonding capacity .

Comparison with Ethyl 2-(4-((5-Chloropyrimidin-2-yl)amino)phenyl)-2-methylpropanoate (5ag): Compound 5ag () features a 5-chloropyrimidin-2-yl group linked to an ester-functionalized phenyl ring. Unlike the ethanol derivative, 5ag’s ester group enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as drug delivery. The ethanol substituent, however, offers a reactive hydroxyl group for further derivatization (e.g., phosphorylation or glycosylation) .

Comparison with 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate Derivatives: Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () includes a carbamoyl linker, enabling conjugation with aromatic systems. This contrasts with this compound, where the ethanol group directly attaches to the pyrimidine ring, limiting π-π stacking interactions but favoring hydrogen-bonding networks in crystal structures .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound C6H7ClN2O 158.59 Ethanol, Chloropyrimidine High polarity, H-bond donor/acceptor
(5-Chloropyrimidin-2-yl)methanol C5H5ClN2O 144.56 Methanol, Chloropyrimidine Compact structure, lower steric demand
Ethyl 2-(4-((5-Chloropyrimidin-2-yl)amino)phenyl)-2-methylpropanoate C18H19ClN2O2 336.81 Ester, Chloropyrimidine Lipophilic, meta-C–H activation
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate C13H10ClN3O3 291.69 Carbamoyl, Ester Conjugation-ready, planar structure

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